2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine
Description
2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, substituted with a 4-(methoxymethyl)phenyl group at the 2-position. Thiazolidines are pharmacologically significant due to their diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties . The methoxymethyl substituent on the phenyl ring enhances solubility and may influence electronic interactions with biological targets. This article provides a detailed comparison of this compound with structurally related thiazolidine derivatives, focusing on synthesis, substituent effects, and bioactivity.
Properties
IUPAC Name |
2-[4-(methoxymethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-13-8-9-2-4-10(5-3-9)11-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPFEHVXMZPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C2NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine typically involves the reaction of 4-(Methoxymethyl)benzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The biological activities of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine have been extensively studied, particularly in the context of its potential as an anticancer agent. Key findings include:
- Anticancer Activity : Research indicates that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds display IC values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific tyrosine kinases involved in cancer progression. For example, certain analogues demonstrated potent inhibitory activity against c-Met and EGFR kinases .
Case Studies
Several case studies highlight the efficacy of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine in various therapeutic contexts:
- Antitumor Activity Assessment :
- Tyrosine Kinase Inhibition :
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine | MCF-7 | 0.54 | Cytotoxicity |
| 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine | HepG2 | 0.24 | Cytotoxicity |
| Analog 4 | HT-29 (Colon) | 0.073 | Tyrosine kinase inhibition |
| Analog 5 | MDA-MB-231 | 0.35 | Tyrosine kinase inhibition |
Mechanism of Action
The mechanism of action of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
Substituents on the phenyl ring significantly alter physicochemical properties and bioactivity. Key examples include:
Key Observations :
Ring-Modified Derivatives
Thiazolidine analogs with modified core structures exhibit distinct behaviors:
- Thiazolidinones: Incorporation of a ketone group (e.g., 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one ) increases hydrogen-bonding capacity, critical for enzyme inhibition.
- Thiazinanes : Six-membered thiazinane derivatives (e.g., compound 229 in ) show altered ring strain and conformational flexibility, affecting target selectivity.
- Benzothiazinanones: Fusion with a benzene ring (e.g., 2-(4-methylsulfonylphenyl)-1,3-benzothiazinan-4-one ) enhances aromatic interactions in receptor binding.
Comparative Data :
Substituent Effects on Bioactivity
- Benzylidene Derivatives : Compounds like 5-(4-methoxybenzylidene)-thiazolidine-2,4-dione demonstrate π-π stacking with aromatic residues in proteins, enhancing binding affinity.
- Antimicrobial Activity : Thiazolidines with benzothiazole moieties (e.g., ) show MIC values as low as 15.6 µg/mL against E. coli, linked to electron-donating substituents improving membrane penetration.
Example :
- 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine can be synthesized via cyclization of cysteamine with 4-(methoxymethyl)benzaldehyde under acidic conditions, analogous to methods in .
Biological Activity
2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine features a thiazolidine ring fused with a methoxymethyl-substituted phenyl group. The molecular formula is with a molecular weight of approximately 215.29 g/mol. The presence of the thiazolidine moiety is crucial for its biological activity.
Thiazolidines exert their biological effects through various mechanisms:
- Antimicrobial Activity : Thiazolidines can disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Anticancer Effects : Some thiazolidines induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like the PI3K/Akt pathway.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine against various pathogens:
- Staphylococcus aureus : Exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 µM.
- Escherichia coli : Showed comparable activity with MIC values ranging from 12.5 to 25 µM.
- Antifungal Activity : Demonstrated effectiveness against Candida albicans, with MIC values indicating substantial inhibition of fungal growth .
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism involves the inhibition of NF-kB signaling pathways, leading to decreased inflammation .
Anticancer Activity
Research indicates that 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine has potential anticancer properties:
- Cell Lines Tested : Studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in significant cell death and reduced viability.
- Mechanism : The compound appears to induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) levels within cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine against multidrug-resistant strains of Staphylococcus aureus. Results showed a reduction in biofilm formation by over 60% at concentrations correlating with its MIC. This suggests its potential use in treating infections caused by resistant strains .
Case Study 2: Anti-inflammatory Action
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine led to a significant decrease in edema formation and inflammatory mediator release. This highlights its therapeutic potential in inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC (µM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 6.25 | Effective against resistant strains |
| Antibacterial | Escherichia coli | 12.5-25 | Comparable activity |
| Antifungal | Candida albicans | TBD | Significant inhibition observed |
| Anti-inflammatory | Macrophages | TBD | Reduced cytokine levels |
| Anticancer | HeLa Cell Line | TBD | Induced apoptosis |
Q & A
Q. What are reliable synthetic routes for preparing 2-[4-(Methoxymethyl)phenyl]-1,3-thiazolidine?
A general method involves cyclocondensation of thiosemicarbazide derivatives with α-halo carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture yields structurally analogous thiazolidinones . Adjust the substituents (e.g., replacing hydroxyl with methoxymethyl groups) and optimize stoichiometry for target specificity. Confirm purity via recrystallization (e.g., DMF-ethanol mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Use H and C NMR to confirm methoxymethyl (-CHOCH) and thiazolidine ring proton environments.
- X-ray crystallography : Resolve stereochemistry and confirm the thiazolidine ring conformation, as demonstrated for related structures (e.g., 4-phenyl-1,3-thiazole derivatives) .
- FT-IR : Identify C-S (650–750 cm), C=N (1600–1680 cm), and methoxy C-O (1100–1250 cm) stretches .
Q. How can computational modeling assist in predicting physicochemical properties?
Calculate topological polar surface area (TPSA) and logP using tools like Molinspiration or PubChem descriptors. For example, TPSA values >100 Ų (common in thiazolidines) indicate low membrane permeability, guiding solubility optimization strategies .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the thiazolidine ring?
- Catalyst selection : Amberlyst A-15 under microwave irradiation enhances reaction rates and selectivity in thiazolidine derivatization, as shown for imidazole synthesis .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps, while acetic acid aids proton transfer .
Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Substituent variation : Compare bioactivity of analogs (e.g., 5-arylidene-thiazolidinones) to isolate the impact of methoxymethyl vs. halogen or hydroxy groups .
- Dose-response profiling : Evaluate IC or MIC values across multiple assays (e.g., antimicrobial, antidiabetic) to distinguish assay-specific artifacts from true activity .
Q. How can metabolic stability and pharmacokinetic challenges be addressed?
- Hydrogen bond modulation : Reduce hydrogen bond acceptor count (e.g., replace carbonyl with thiocarbonyl) to improve membrane permeability .
- Prodrug design : Introduce ester or amide prodrug moieties at the methoxymethyl group to enhance solubility, as seen in tumor-targeting thiazolidine derivatives .
Q. What analytical methods resolve stereochemical uncertainties in thiazolidine derivatives?
Q. How does the methoxymethyl group influence ligand-receptor interactions in drug discovery?
- Docking studies : Model interactions with targets like PPARγ (antidiabetic) or bacterial enzymes (antimicrobial). The methoxymethyl group may enhance hydrophobic contacts or act as a hydrogen bond acceptor, depending on orientation .
- MD simulations : Assess conformational flexibility of the methoxymethyl substituent in binding pockets over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
